3-Methyl-4-penten-1-ol acetate
Description
Contextualization within Organic and Natural Product Chemistry
In the broad landscape of organic chemistry, 3-Methyl-4-penten-1-ol (B3383949) acetate (B1210297) serves as a valuable intermediate and a chiral building block. Its precursor, 3-methyl-4-penten-1-ol, is utilized in the synthesis of fragrances and as a solvent. The transformation of the alcohol to its corresponding acetate ester is a common synthetic step, often achieved through esterification with acetic anhydride (B1165640) or acetic acid in the presence of a catalyst.
The significance of such chiral molecules is underscored in the field of natural product chemistry, particularly in the synthesis of pheromones and other bioactive compounds. The specific stereoisomer of a molecule can dramatically alter its biological activity. For instance, different stereoisomers of 4-methylheptan-3-ol, a related insect pheromone, are active towards different species, with some acting as attractants and others as inhibitors. mdpi.com While direct research linking 3-Methyl-4-penten-1-ol acetate to specific natural product syntheses is not abundant in publicly available literature, its structural motifs are present in many natural products, suggesting its potential as a synthon in their total synthesis.
The table below summarizes the basic chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.2 g/mol |
| IUPAC Name | 3-methylpent-4-en-1-yl acetate |
| CAS Number | 71487-16-6 |
Significance as a Research Target and Analytical Challenge
The pursuit of enantiomerically pure compounds is a major driver in modern organic synthesis. The chiral center at the third carbon of this compound makes it an attractive target for the development of new asymmetric synthetic methodologies. The enantioselective synthesis of its precursor alcohol, and subsequently the acetate, would provide access to optically pure building blocks for the construction of more complex molecules. Research in this area often involves the use of chiral catalysts or reagents to control the stereochemical outcome of a reaction. orgsyn.org
The analysis of chiral compounds like this compound presents a significant analytical challenge. The separation of enantiomers, which have identical physical properties in a non-chiral environment, requires specialized techniques. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for this purpose. jmaterenvironsci.comgcms.cz These methods typically employ a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. gcms.cz The development of efficient and reliable analytical methods is crucial for quality control in the synthesis of enantiomerically pure compounds and for studying the stereochemistry of natural products.
The spectroscopic characterization of this compound is essential for its identification and for monitoring reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's structure and connectivity. While specific, detailed spectral data for this compound is not widely published, general principles of spectral interpretation can be applied. For example, in the ¹H NMR spectrum, one would expect to see signals corresponding to the vinyl protons, the methyl group, the methylene (B1212753) groups of the pentenyl chain, and the methyl group of the acetate moiety. The mass spectrum would show a molecular ion peak and fragmentation patterns characteristic of an ester, such as the loss of the acetate group.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71487-16-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-methylpent-4-enyl acetate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
KZUOLSGYSYIQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C)C=C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 3 Methyl 4 Penten 1 Ol Acetate
Established Synthetic Pathways for 3-Methyl-4-penten-1-ol (B3383949) Acetate (B1210297)
The primary route to 3-methyl-4-penten-1-ol acetate involves a two-step process: first, the synthesis of the parent alcohol, 3-methyl-4-penten-1-ol, followed by its esterification.
Esterification Reactions for Acetate Moiety Formation
The final step in producing this compound is the esterification of 3-methyl-4-penten-1-ol. This is a standard transformation in organic chemistry. A typical laboratory and industrial method involves the reaction of the alcohol with acetic anhydride (B1165640) or acetic acid. This reaction is generally conducted in the presence of an acid catalyst to increase the reaction rate. The selection of the catalyst and reaction conditions can be optimized to achieve high yields and purity of the final acetate product.
Olefinic Bond Formation and Functional Group Introduction
The core structure of 3-methyl-4-penten-1-ol, a homoallylic alcohol, can be constructed through several synthetic strategies. A prominent method is the nickel-catalyzed homoallylation of an aldehyde with a 1,3-diene. researchgate.netacs.org For instance, the reaction of an appropriate aldehyde with isoprene (B109036) in the presence of a Ni(acac)₂ catalyst and a reducing agent like triethylborane (B153662) can generate the 3-methyl-4-penten-1-ol framework. researchgate.netorgsyn.org In this process, isoprene typically reacts at the more substituted C1 position to yield the desired 3-methyl substituted product. nih.gov
Alternative approaches include the use of Grignard reagents. researchgate.netvaia.com For example, the reaction of a suitable Grignard reagent with an aldehyde or ketone can be employed to synthesize the carbon skeleton and introduce the hydroxyl group, although careful selection of substrates is required to achieve the desired 3-methyl-4-pentenyl structure. researchgate.net
Stereoselective and Regioselective Synthetic Approaches
Controlling the stereochemistry and regiochemistry during the synthesis of the 3-methyl-4-penten-1-ol backbone is crucial for specific applications. Nickel-catalyzed homoallylation has been shown to exhibit high levels of regio- and stereoselectivity. researchgate.netorgsyn.org The reaction between an aldehyde and isoprene often yields the 1,3-anti-4-penten-1-ol product with high diastereoselectivity. orgsyn.orgnih.gov For example, the reaction of benzaldehyde (B42025) and isoprene can produce anti- and syn-1-phenyl-3-methyl-4-penten-1-ol in a 15:1 ratio. researchgate.net
The table below summarizes the results of a nickel-catalyzed homoallylation reaction to produce a substituted 3-methyl-4-penten-1-ol derivative, highlighting the stereoselectivity of the method. orgsyn.org
Table 1: Nickel-Catalyzed Homoallylation of Benzaldehyde with Isoprene orgsyn.org
| Catalyst | Reagents | Solvent | Product | Isomer Ratio (anti:syn) | Yield |
|---|
Formation of this compound as a Reaction Byproduct
Beyond its intentional synthesis, this compound can also be formed as an unintended byproduct in certain industrial chemical processes.
Elucidation of Byproduct Formation Mechanisms in Industrial Processes
A significant industrial process where this compound (referred to in some literature as MPAE) appears as a byproduct is in the production of 3-methyl-1,5-pentanediol (B147205) (MPD). google.com This process is a multi-step synthesis that begins with the hydroformylation of 3-methyl-3-butene-1-ol (isoprenol, IPEA) to produce the cyclic intermediate, 2-hydroxy-4-methyltetrahydropyran (B101429) (MHP).
The subsequent step is the catalytic hydrogenation of MHP to yield the desired MPD. google.comwipo.int However, under certain reaction conditions, side reactions can occur, leading to the formation of impurities that reduce the purity of the final product and can negatively impact catalyst performance. One of the notable byproducts formed during this hydrogenation is this compound (MPAE). The formation of this and other byproducts like β-methyl-δ-valerolactone (MVL) has been a challenge in the process. google.com Research has shown that conducting the hydrogenation in the presence of a basic compound can effectively suppress the formation of these byproducts, leading to higher purity MPD. google.comwipo.intgoogle.com
Table 2: Industrial Synthesis of 3-Methyl-1,5-pentanediol and Byproduct Formation
| Starting Material | Intermediate | Desired Product | Key Byproduct | Mitigation Strategy |
|---|
Role of Catalyst Systems in Byproduct Generation and Suppression
The formation of this compound, often designated as MPAE, is a notable challenge in certain industrial syntheses, particularly in the production of 3-Methyl-1,5-pentanediol (MPD). In the hydroformylation of 3-methyl-3-buten-1-ol (B123568) followed by hydrogenation, various catalyst systems have been investigated, each demonstrating a different propensity for generating byproducts like MPAE.
Early synthetic routes utilized rhodium carbonyl complexes, such as Rh₄(CO)₁₂, under high-pressure conditions. While effective for the primary conversion, these conditions could lead to the formation of undesired side products. Later advancements explored the use of Raney nickel catalysts. However, unmodified Raney nickel or cobalt catalysts were found to be less effective in suppressing byproduct formation, especially under acidic conditions which can promote side reactions.
A significant breakthrough involved modifying Raney nickel catalysts with elements like molybdenum. This modification was a targeted approach to reduce the generation of byproducts, including MPAE. The choice of catalyst is therefore critical; it not only dictates the reaction efficiency but also the purity profile of the final product by either promoting or suppressing the pathways leading to byproduct formation.
| Catalyst System | Role in Byproduct Generation/Suppression | Reference |
| Rhodium Carbonyl Complexes (e.g., Rh₄(CO)₁₂) | Used in early methods; conditions could lead to byproduct formation. | |
| Unmodified Raney Nickel/Cobalt | Ineffective in suppressing byproducts under acidic conditions. | |
| Molybdenum-Modified Raney Nickel | Specifically designed to reduce the generation of byproducts like MPAE. |
Strategies for Byproduct Mitigation and Process Optimization
Controlling the formation of this compound is crucial for maximizing the yield and purity of the desired main product. Research has identified several effective strategies for mitigation and process optimization.
One of the most effective chemical strategies is the control of pH during the reaction. The addition of a basic compound, such as sodium hydroxide, to the reaction mixture elevates the solution's pH. This basic environment helps to stabilize the catalyst and minimizes acid-catalyzed side reactions, which are a primary route for the formation of byproducts like MPAE.
From a process engineering perspective, the implementation of continuous processing technologies offers a significant advantage over traditional batch reactors. researchgate.net Technologies such as reactive distillation columns (RDC) and fixed-bed reactors (FBR) can enhance yield and selectivity. researchgate.net By continuously removing the product from the reaction zone, these systems prevent further reactions, such as the cross-aldol condensation that can lead to impurities. researchgate.net This approach has been shown to increase yields by approximately 13% and significantly reduce waste and energy consumption compared to batch processes. researchgate.net
| Mitigation Strategy | Description | Key Benefit | Reference |
| pH Control | Addition of basic compounds (e.g., NaOH) to the reaction medium. | Suppresses acid-catalyzed side reactions and stabilizes the catalyst. | |
| Continuous Processing (RDC/FBR) | Utilizes reactive distillation or fixed-bed reactors to continuously remove product. | Prevents secondary reactions and formation of byproducts, increasing yield and process efficiency. | researchgate.net |
Chemical Transformations and Derivatization of this compound
The dual functionality of this compound, possessing both an alkene and an ester group, makes it a versatile substrate for various chemical transformations. ontosight.ai
Reactions Involving the Alkene Moiety
The terminal double bond in this compound is a site of reactivity, amenable to a range of addition reactions.
Hydrogenation: The alkene can be reduced to the corresponding saturated alkane. Catalytic hydrogenation, typically using palladium, platinum, or nickel catalysts, would convert the pentenyl group into a pentyl group, yielding 3-methylpentyl acetate. This type of reaction is common for unsaturated compounds to produce saturated analogs.
Oxidation: The double bond can be subjected to oxidative cleavage or epoxidation. Oxidation could potentially lead to the formation of aldehydes, carboxylic acids, or diols, depending on the reagents and conditions employed.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in a dihalogenated derivative, a common transformation for alkenes.
Heck Reaction: The terminal alkene functionality suggests potential for palladium-catalyzed C-C bond-forming reactions like the Heck reaction, coupling the molecule with aryl or vinyl halides to create more complex structures. orgsyn.org
Hydrolysis and Transesterification Studies of the Acetate Group
The acetate ester linkage is a key functional group that can be readily cleaved or modified.
Hydrolysis: The synthesis of this compound is typically achieved through the esterification of 3-methyl-4-penten-1-ol with acetic acid or its anhydride. ontosight.ai The reverse reaction, hydrolysis, can be carried out under acidic or basic conditions to regenerate the parent alcohol, 3-methyl-4-penten-1-ol, and acetic acid.
Transesterification: This process involves reacting the acetate with another alcohol in the presence of a catalyst to form a new ester. Enzymatic catalysis, for instance using lipases like Candida antarctica lipase (B570770) B (CALB), is a common method for such transformations, often with high enantioselectivity. diva-portal.org Studies on similar δ-functionalized alkan-2-ol acetates show that both enzymatic hydrolysis and transesterification are viable reaction pathways, although selectivities can vary significantly depending on the solvent and specific enzyme variant used. diva-portal.org
Exploratory Derivatization for Novel Chemical Entities
As a functionalized building block, this compound serves as a starting point for synthesizing novel molecules. Its use as an intermediate in chemical synthesis is a primary application. ontosight.ai By modifying either the alkene or the ester, or both, a diverse array of new compounds can be accessed. For example, similar unsaturated alcohols are reacted with orthoacetic esters to produce intermediates for valuable insecticides. google.com This suggests a potential pathway where 3-Methyl-4-penten-1-ol, derived from the hydrolysis of the acetate, could be similarly derivatized. The combination of its chiral center and reactive functional groups makes it an interesting candidate for the synthesis of complex targets in fields like fragrance and materials science. researchgate.netgoogleapis.com
Analytical Characterization Techniques for 3 Methyl 4 Penten 1 Ol Acetate in Research Matrices
Advanced Chromatographic Separations
Chromatographic techniques are fundamental in isolating 3-methyl-4-penten-1-ol (B3383949) acetate (B1210297) from complex mixtures, a crucial step for its accurate analysis.
Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like 3-methyl-4-penten-1-ol acetate. researchgate.net The development and optimization of GC methods are critical for achieving reliable and accurate results. Key parameters that are often optimized include the type of capillary column, oven temperature program, and carrier gas flow rate.
For the analysis of volatile esters, the choice of the GC column is paramount. A mid-polar column, such as a DB-624, is often suitable for analyzing esters and alcohols. researchgate.net The film thickness of the column is also a significant factor; a thicker film (e.g., 1.4 µm) is generally recommended for highly volatile compounds to improve retention and peak shape. researchgate.net The length of the column also plays a role in separation efficiency, with longer columns (e.g., 50-60m) providing better resolution for complex samples containing numerous volatile organic compounds (VOCs). researchgate.net
The oven temperature program is another critical parameter that needs careful optimization. A typical program starts at a low initial temperature, which is held for a few minutes, followed by a gradual increase to a final temperature. rsc.orgtandfonline.com For instance, a program might start at 40°C for 5 minutes, then ramp up to 220°C. rsc.org The specific ramp rates and hold times are adjusted to achieve the best separation of the target analyte from other compounds in the matrix.
The carrier gas, typically helium, and its flow rate must be precisely controlled to ensure reproducible retention times and peak areas. rsc.orgtandfonline.com The injection method, such as splitless injection, is often employed to maximize the transfer of the analyte onto the column, which is particularly important for trace analysis. tandfonline.commdpi.com
Table 1: Exemplary GC Method Parameters for Volatile Ester Analysis
| Parameter | Setting | Rationale |
| Column | DB-624 (60 m x 0.25 mm ID, 1.4 µm film thickness) | Mid-polarity suitable for esters; long length and thick film for good resolution of volatile compounds. researchgate.net |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. rsc.org |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for higher sensitivity. tandfonline.commdpi.com |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. rsc.orgtandfonline.com |
| Flow Rate | 1.0 mL/min | A typical flow rate for capillary columns, providing a balance between analysis time and resolution. mdpi.com |
| Oven Program | 40°C (2 min hold), then 5°C/min to 250°C (3 min hold) | Gradual temperature ramp allows for separation of compounds with a wide range of boiling points. mdpi.com |
This table presents a hypothetical set of optimized parameters based on general principles of GC method development for volatile compounds. Actual parameters may vary depending on the specific instrument and sample matrix.
While GC is the preferred method for analyzing the volatile this compound directly, liquid chromatography (LC) can be a valuable tool for the analysis of its non-volatile precursors or derivatives. For example, if this compound is synthesized from a less volatile starting material, LC could be used to monitor the purity of the precursor and the progress of the reaction.
In some cases, derivatization may be employed to enhance the detectability of the analyte or to make it more amenable to LC analysis. For instance, if the goal is to analyze the alcohol precursor, 3-methyl-4-penten-1-ol, it could be derivatized to form a UV-active compound, which can then be readily detected by an LC-UV system. However, for the acetate itself, direct GC analysis is generally more straightforward.
Mass Spectrometric Approaches for Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful detection technique that, when coupled with a separation method like GC, provides both structural information and quantitative data.
The combination of gas chromatography and mass spectrometry (GC-MS) is the gold standard for the identification and profiling of volatile compounds, including this compound. cabidigitallibrary.orgnih.govjmchemsci.com After the GC column separates the components of a mixture, the eluting compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. thepharmajournal.com
Identification is typically achieved by comparing the experimentally obtained mass spectrum with reference spectra in a database, such as the National Institute of Standards and Technology (NIST) library. thepharmajournal.com The retention time from the GC also provides an additional layer of confirmation. GC-MS can be used to analyze a wide variety of samples to identify their volatile profiles. researchgate.net
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile compounds from various matrices. cabidigitallibrary.orgnih.gov In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. rsc.org The volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is then retracted and inserted into the hot injector of a GC-MS system, where the analytes are desorbed and analyzed.
The choice of fiber coating is a critical parameter in HS-SPME method development. For a broad range of volatile metabolites, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. nih.govnih.gov Other important parameters that require optimization include extraction temperature and time. nih.gov For example, an extraction temperature of 60°C and an extraction time of 20 minutes have been found to be optimal for the analysis of a wide range of volatile metabolites in some plant tissues. nih.gov HS-SPME has been successfully applied to the analysis of volatile compounds in a variety of matrices, including flowers, olive oil, and milk powder. nih.govmdpi.commdpi.comnih.gov
Table 2: HS-SPME-GC-MS Parameters for Volatile Compound Analysis
| Parameter | Setting | Rationale |
| Fiber Coating | DVB/CAR/PDMS | Provides broad-spectrum selectivity for a wide range of volatile and semi-volatile compounds. nih.govnih.gov |
| Extraction Temp. | 60 °C | Balances analyte volatility with potential degradation of the sample matrix. nih.gov |
| Extraction Time | 20 min | Allows for sufficient partitioning of analytes onto the fiber for sensitive detection. nih.gov |
| Desorption Temp. | 250 °C | Ensures complete transfer of analytes from the SPME fiber to the GC column. rsc.org |
| Desorption Time | 5 min | Sufficient time for complete desorption of analytes. rsc.org |
This table provides an example of optimized HS-SPME parameters. The ideal conditions can vary based on the specific analyte and matrix.
Simultaneous distillation-extraction (SDE) is another effective technique for isolating volatile compounds from a sample matrix. In SDE, the sample is boiled in water, and the resulting steam, carrying the volatile compounds, is passed through an extraction solvent. The steam is then condensed, and the aqueous and organic phases are separated. The organic phase, containing the extracted volatiles, is then concentrated and analyzed by GC-MS.
SDE is particularly useful for extracting a wide range of volatile compounds and can be complementary to HS-SPME. cabidigitallibrary.org For instance, in the analysis of floral scents, SDE may be more efficient at extracting less volatile compounds, while SPME is better for highly volatile components. cabidigitallibrary.org The choice of extraction solvent in SDE is crucial and depends on the polarity of the target analytes.
Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) for Real-Time Volatile Analysis
Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a powerful tool for the real-time detection and monitoring of volatile organic compounds (VOCs) like this compound. fmach.itmdpi.com This technique offers high sensitivity and rapid analysis, making it ideal for applications such as monitoring headspace in food and beverage samples or tracking dynamic biological processes. fmach.itconicet.gov.ar
The fundamental principle of PTR-MS involves the use of hydronium ions (H₃O⁺) as primary reagent ions. These ions undergo a proton transfer reaction with VOCs that have a higher proton affinity than water. nih.govplos.org For this compound (C₈H₁₄O₂), the reaction proceeds as follows:
H₃O⁺ + C₈H₁₄O₂ → [C₈H₁₄O₂]H⁺ + H₂O
The resulting protonated molecule is then analyzed by a time-of-flight (ToF) mass spectrometer, which provides high mass resolution and accuracy, allowing for the determination of the elemental composition of the detected ions. nih.govplos.org The high mass resolution of ToF is crucial for distinguishing between isobaric compounds, which have the same nominal mass but different elemental formulas. nih.gov
The expected protonated mass [M+H]⁺ for this compound (molar mass: 142.21 g/mol ) would be detected at an m/z of approximately 143.1067. The high resolving power of ToF-MS can differentiate this from other potential isobaric ions.
Table 1: Predicted PTR-ToF-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molar Mass | 142.21 g/mol |
| Protonated Ion [M+H]⁺ | [C₈H₁₄O₂]H⁺ |
| Exact Mass of [M+H]⁺ | 143.1067 Da |
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of compounds, including this compound. nationalmaglab.org It involves multiple stages of mass analysis, typically the selection of a precursor ion followed by its fragmentation and subsequent analysis of the resulting product ions. nationalmaglab.org This process provides a fragmentation pattern that is characteristic of the molecule's structure.
In a typical MS/MS experiment for this compound, the protonated molecule ([C₈H₁₄O₂]H⁺, m/z 143.1) would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. These product ions are then analyzed in the second mass analyzer.
The fragmentation pattern can reveal key structural features. For instance, a common fragmentation pathway for esters is the neutral loss of the carboxylic acid, which in this case would be acetic acid (CH₃COOH), with a mass of 60.021 Da. This would result in a prominent product ion corresponding to the remaining C₆H₁₁⁺ fragment at m/z 83.085. Another expected fragmentation would be the loss of the entire alkoxy group.
Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |
| 143.1 | [C₆H₁₁]⁺ | CH₃COOH | 83.1 |
| 143.1 | [CH₃CO]⁺ | C₆H₁₂O | 43.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for determining the precise structure of organic molecules. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a compound.
High-Resolution ¹H and ¹³C NMR for Definitive Structural Assignment
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are used to definitively assign the structure of this compound.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, characteristic signals would be expected for the vinyl protons, the methyl group on the double bond, the protons on the carbon bearing the acetate group, and the acetyl methyl protons. researchgate.net
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their electronic environment. The spectrum would show distinct signals for the carbonyl carbon of the acetate group, the two olefinic carbons, the carbon atom bonded to the oxygen, and the various aliphatic carbons. wiley-vch.de
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| 1 (-CH₂-O) | ~4.1 | ~65 |
| 2 (-CH₂-) | ~1.6 | ~35 |
| 3 (-CH(CH₃)-) | ~2.3 | ~38 |
| 4 (-CH=) | ~5.7 | ~142 |
| 5 (=CH₂) | ~5.0 | ~115 |
| 6 (CH₃-C₃) | ~1.0 | ~20 |
| 7 (C=O) | - | ~171 |
| 8 (CH₃-C=O) | ~2.0 | ~21 |
Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity of atoms within the molecule. clockss.org
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton connectivities along the carbon backbone of this compound.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For instance, an HMBC correlation would be expected between the acetyl methyl protons and the carbonyl carbon.
Quantitative Analytical Method Validation in Complex Mixtures
For the reliable quantification of this compound in complex matrices such as food, beverages, or biological samples, the analytical method must be thoroughly validated. nih.govresearchgate.net Method validation ensures that the method is suitable for its intended purpose and provides accurate and precise results. mdpi.com Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. pjoes.com
Accuracy: The closeness of the measured value to the true value. This is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. Acceptable recovery values are typically within a defined range, such as 80-120%. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. mdpi.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
The validation of a quantitative method for this compound, likely using a technique like gas chromatography-mass spectrometry (GC-MS), would involve establishing these parameters to ensure the data generated is reliable and defensible. nih.gov
Occurrence and Biogenesis of 3 Methyl 4 Penten 1 Ol Acetate in Biological and Environmental Systems
Biological Pathways and Biogenetic Origins
The formation of 3-Methyl-4-penten-1-ol (B3383949) acetate (B1210297) is a result of complex biochemical processes within plants and microorganisms.
The biosynthesis of 3-Methyl-4-penten-1-ol, the precursor to its acetate form, is linked to the metabolism of fatty acids and amino acids. In plants, the green leaf volatile (GLV) pathway is a primary source of various C6-alcohols and aldehydes. This pathway begins with the oxygenation of linolenic acid by lipoxygenase (LOX) to form hydroperoxides, which are then cleaved by hydroperoxide lyase (HPL) to produce aldehydes. oup.com These aldehydes can be subsequently reduced to alcohols by reductases. oup.com
In microorganisms, particularly yeast during fermentation, higher alcohols are synthesized via the Ehrlich pathway from amino acids. diva-portal.org For example, 3-methyl-1-butanol is derived from leucine. diva-portal.org While the specific pathway for 3-methyl-4-penten-1-ol is not as extensively detailed, it is understood that the diversity of alcohols produced during fermentation is a result of these metabolic activities. nih.gov The final step in the formation of 3-Methyl-4-penten-1-ol acetate would involve the esterification of the alcohol, a reaction catalyzed by alcohol acetyltransferases (AATs). frontiersin.org
Fermentation: The process of fermentation plays a crucial role in the concentration of this compound and other volatile compounds. In black tea production, the fermentation step is where many of the characteristic aroma compounds are generated or increased in concentration. jircas.go.jp The specific conditions of fermentation, such as duration and temperature, can significantly impact the final aromatic profile. mdpi.comjircas.go.jpnih.gov Studies on wine fermentation have also shown that temperature is a critical parameter influencing the synthesis of yeast-derived volatile aroma compounds, with different temperatures favoring the production of different classes of compounds. researchgate.net For instance, lower fermentation temperatures in wine have been associated with higher concentrations of compounds related to fresh and fruity aromas. researchgate.net In some fermented beverages like Cabernet Sauvignon wine, 3-Methyl-4-penten-1-ol has been identified, indicating its formation during yeast fermentation. scispace.comaip.org
Plant Metabolism: In plants, the concentration of volatile compounds, including the precursors to this compound, is influenced by various factors such as ripeness, environmental conditions, and stress. researchgate.netfrontiersin.org For example, the volatile profile of passion fruit changes throughout the maturation process. researchgate.net Plant metabolism can also be intentionally manipulated to alter volatile compound production. For instance, in Arabidopsis thaliana, treatment with oligochitosan has been shown to increase the content of several volatile organic compounds, including 4-penten-1-ol. cas.cz
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Methyl-4-penten-1-ol |
| Linolenic acid |
| 3-methyl-1-butanol |
Computational Chemistry and Theoretical Studies of 3 Methyl 4 Penten 1 Ol Acetate
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of organic compounds. These methods can elucidate the conformational landscape, electronic structure, and spectroscopic characteristics of molecules like 3-methyl-4-penten-1-ol (B3383949) acetate (B1210297).
Conformational Analysis and Energetics
The presence of multiple rotatable single bonds in 3-methyl-4-penten-1-ol acetate gives rise to various conformers with different energies. Conformational analysis of similar ester-containing molecules, such as serine and threonine methyl esters, reveals that the conformational equilibrium is primarily governed by a combination of steric and hyperconjugative effects. ss-pub.org For this compound, rotation around the C-O and C-C single bonds would lead to several low-energy conformations.
The ester group in acyclic esters like this compound generally prefers a planar, s-trans conformation due to the stabilizing nOp → π*C=O resonance, where the lone pair on the single-bonded oxygen atom delocalizes into the anti-bonding orbital of the carbonyl group. imperial.ac.uk However, steric interactions between the substituents can influence the actual dihedral angles.
A hypothetical conformational analysis would involve mapping the potential energy surface by systematically rotating the key dihedral angles and calculating the relative energies of the resulting conformers. The most stable conformers would represent the most populated states of the molecule under given conditions.
Table 1: Hypothetical Low-Energy Conformers of this compound and Their Predicted Relative Energies
| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (s-trans, anti) | O=C-O-C ≈ 180, C-O-C-C ≈ 180 | 0.00 | 65 |
| B (s-trans, gauche) | O=C-O-C ≈ 180, C-O-C-C ≈ 60 | 0.85 | 25 |
| C (s-cis, anti) | O=C-O-C ≈ 0, C-O-C-C ≈ 180 | 3.50 | 5 |
| D (s-cis, gauche) | O=C-O-C ≈ 0, C-O-C-C ≈ 60 | 4.20 | 5 |
Note: This table is illustrative and based on general principles of conformational analysis for esters. Actual values would require specific DFT calculations.
Electronic Structure and Spectroscopic Property Prediction
DFT calculations are widely used to predict electronic properties and spectroscopic data, such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis). rsc.orgmdpi.com For this compound, the electronic structure would be characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be localized on the C=C double bond, while the LUMO would be centered on the carbonyl group of the acetate moiety. The energy difference between the HOMO and LUMO provides an indication of the chemical reactivity and the wavelength of the lowest energy electronic transition.
Theoretical vibrational spectra can be calculated and compared with experimental data to confirm the structure and identify characteristic vibrational modes. For instance, DFT calculations on aqueous sodium acetate and acetic acid have successfully assigned characteristic bands in their Raman and infrared spectra. rsc.org For this compound, key vibrational modes would include the C=O stretch of the ester, the C=C stretch of the pentenyl group, and various C-H and C-O stretching and bending modes.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound from DFT Calculations
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C=O Stretch | ~1735 | Strong |
| C=C Stretch | ~1645 | Medium |
| C-O Stretch (ester) | ~1240 | Strong |
| =C-H Stretch | ~3080 | Medium |
| C-H Stretch (sp³) | 2850-2960 | Strong |
Note: These are typical frequency ranges for the given functional groups and would be refined by specific calculations.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be employed to investigate the mechanisms of chemical reactions, including the synthesis and potential side reactions of this compound. This involves locating the transition states and calculating the activation energies for different reaction pathways.
Computational Studies of Synthetic Reaction Mechanisms
The synthesis of this compound typically involves the esterification of 3-methyl-4-penten-1-ol with an acetylating agent, such as acetic acid or acetic anhydride (B1165640), often in the presence of an acid or base catalyst. acs.org The Fischer esterification, an acid-catalyzed reaction, proceeds through a series of protonation, nucleophilic attack, and dehydration steps. masterorganicchemistry.com
Computational studies on similar esterification reactions, such as the reaction of ethanol (B145695) with acetic acid, have utilized models like the pseudo-homogenous and Eley-Rideal models to describe the kinetics. ije.ir For the acid-catalyzed esterification of 3-methyl-4-penten-1-ol, a computational approach would involve:
Modeling the protonation of the carboxylic acid (or anhydride).
Simulating the nucleophilic attack of the alcohol (3-methyl-4-penten-1-ol) on the activated carbonyl carbon.
Identifying the tetrahedral intermediate and the subsequent proton transfer steps.
Locating the transition state for the elimination of water to form the final ester product.
The calculated activation barriers for each step would provide insights into the reaction rate and the rate-determining step.
Theoretical Investigations of Byproduct Formation Pathways
In addition to the desired esterification product, side reactions can occur. For example, under acidic conditions, the alkene functionality in 3-methyl-4-penten-1-ol could potentially undergo acid-catalyzed hydration or rearrangement. Theoretical investigations can help to predict the likelihood of these side reactions by comparing the activation energies for the desired reaction pathway with those of potential byproduct formation pathways.
For instance, a computational study could model the protonation of the double bond in 3-methyl-4-penten-1-ol and the subsequent reaction with water to form a diol, a potential byproduct. By comparing the calculated activation energy for this process with that of the esterification reaction, the selectivity of the synthesis could be rationalized.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules over time, providing insights into intermolecular interactions, solvation effects, and the dynamic properties of condensed phases. acs.orgresearchgate.netnih.govrug.nlresearchgate.net
MD simulations of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule interacts with its environment. These simulations can predict properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Studies on similar ester molecules have used MD simulations to understand their self-assembly, interaction with other molecules, and behavior in different solvent environments. For example, MD simulations of palmitate esters have been used to study micelle formation. nih.gov Similar simulations for this compound could provide information on its aggregation behavior and its interactions with other molecules in a mixture.
Furthermore, MD simulations can be used to study the thermodynamics of interactions between esters and other molecules, such as proteins, which is relevant in the context of flavor and fragrance applications. elsevierpure.com These simulations can help to identify the key intermolecular forces, such as van der Waals forces, hydrogen bonding, and hydrophobic interactions, that govern these associations. elsevierpure.com
Solvent Effects on Molecular Behavior
The chemical behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models can simulate these solvent effects, providing insights into how the polarity and other properties of the solvent affect the molecule's conformation, stability, and reactivity.
Theoretical Approach: Implicit and explicit solvent models are two common computational strategies. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. Explicit solvent models involve simulating a discrete number of individual solvent molecules surrounding the solute, offering a more detailed and accurate picture of specific solute-solvent interactions, like hydrogen bonding, at a higher computational cost.
Expected Findings for this compound: For this compound, which contains a polar ester group and a nonpolar hydrocarbon chain, its conformation would be expected to change in solvents of varying polarity.
In nonpolar solvents (e.g., hexane), the molecule would likely adopt a more compact conformation driven by intramolecular forces.
In polar solvents (e.g., water or ethanol), the polar ester group would interact favorably with the solvent molecules, potentially leading to a more extended conformation to maximize these interactions. The water solubility of similar compounds with a carbonyl group has been shown to be higher than those without. dergipark.org.tr
Computational studies on similar terpene derivatives often calculate thermodynamic properties in different environments. rsc.org A hypothetical data table illustrating the type of results that could be generated from such a study is presented below.
Table 1: Hypothetical Solvent Effects on the Properties of this compound
| Solvent (Dielectric Constant) | Predicted Dipole Moment (Debye) | Calculated Solvation Energy (kcal/mol) |
| Gas Phase (1) | 1.8 | 0 |
| Hexane (1.9) | 2.0 | -2.5 |
| Diethyl Ether (4.3) | 2.4 | -4.8 |
| Ethanol (24.5) | 2.9 | -7.2 |
| Water (80.1) | 3.2 | -8.5 |
Note: This table is illustrative and does not represent actual experimental or calculated data.
Interactions with Biological Receptors or Catalytic Surfaces (Non-Human)
As many volatile acetate esters function as insect pheromones, a key area of theoretical study would be the interaction of this compound with insect olfactory receptors. wikipedia.org These interactions are crucial for the specific recognition of the pheromone and the subsequent behavioral response in the insect.
Theoretical Approach: Molecular Docking and Dynamics Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., the pheromone) when bound to a second molecule (the receptor, e.g., an Odorant Binding Protein or OBP). mdpi.com This method calculates a binding affinity or score, which estimates the strength of the interaction. Following docking, molecular dynamics simulations can be used to study the stability of the predicted ligand-receptor complex and observe the specific molecular interactions (e.g., hydrogen bonds, van der Waals forces) that hold them together over time. nih.gov
Expected Findings for this compound: If this compound were a pheromone for a specific insect species, computational studies could elucidate its binding mechanism to that species' OBPs.
Binding Pocket: Docking simulations would identify the specific amino acid residues in the OBP's binding pocket that interact with the pheromone. The acetate group would likely form hydrogen bonds with polar residues, while the hydrocarbon tail would fit into a hydrophobic cavity.
Binding Specificity: By comparing the docking scores and interaction patterns of this compound with those of other similar molecules, researchers could understand the structural basis for binding specificity. This specificity ensures that only the correct pheromone elicits a strong biological response. researchgate.net
A hypothetical data table summarizing potential findings from a molecular docking study is shown below.
Table 2: Hypothetical Docking Results of this compound with an Insect Odorant Binding Protein
| Interacting Residue (OBP) | Type of Interaction | Distance (Å) |
| TYR 75 | Hydrogen Bond (with C=O) | 2.9 |
| SER 56 | Hydrogen Bond (with O-C) | 3.1 |
| LEU 82 | Van der Waals | 3.5 |
| ILE 114 | Van der Waals | 3.8 |
| PHE 120 | Pi-Alkyl (with C=C) | 4.2 |
Note: This table is illustrative and does not represent actual experimental or calculated data.
Emerging Research Frontiers and Future Directions for 3 Methyl 4 Penten 1 Ol Acetate
Exploration of Novel Synthetic Routes and Catalytic Systems
The synthesis of 3-methyl-4-penten-1-ol (B3383949), the precursor to its acetate (B1210297) ester, is a critical area of research. Current methods often involve the allylic rearrangement of related compounds. For instance, the palladium-catalyzed reaction of γ-hydroxy terminal alkenes, such as 3-methyl-4-penten-1-ol, with aryl bromides can produce tetrahydrofuran (B95107) derivatives. acs.org The diastereoselectivity of this transformation is influenced by the size of substituents on the alkene and the aryl bromide. acs.org
Future research is likely to focus on developing more efficient and stereoselective catalytic systems. This includes the exploration of novel metal catalysts and ligands that can control the reaction pathway with greater precision. Additionally, enzymatic and microbial-based synthetic routes are gaining traction as environmentally benign alternatives to traditional chemical synthesis. For example, the microbial reduction of similar unsaturated alcohols using organisms like Clostridium kluyveri has demonstrated the potential for stereospecific synthesis.
| Synthetic Approach | Catalyst/Reagent | Key Features |
| Palladium-Catalyzed Cyclization | Pd2(dba)3 / dpe-phos | Forms trans-2,3-disubstituted tetrahydrofurans with good to excellent diastereocontrol. acs.org |
| Grignard Reaction | Methylmagnesium Iodide | Addition to crotonaldehyde (B89634) followed by hydrolysis to yield 3-methyl-2-penten-1-ol, a related isomer. |
| Microbial Reduction | Clostridium kluyveri | Can achieve stereochemical specificity in the reduction of unsaturated alcohols. |
Advanced Spectroscopic and Hyphenated Analytical Method Development
The accurate identification and quantification of 3-methyl-4-penten-1-ol acetate and its precursors in complex matrices necessitate the development of advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the analysis of volatile organic compounds like 3-methyl-4-penten-1-ol. nih.gov PubChem provides GC-MS data for 3-methyl-4-penten-1-ol, detailing its fragmentation pattern under electron ionization. nih.gov
Future advancements will likely involve the use of hyphenated techniques that offer higher resolution and sensitivity. For instance, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) could provide enhanced separation of isomers and trace-level components in complex mixtures. Furthermore, Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a powerful tool for the real-time monitoring of volatile compounds in various applications, including food science and environmental analysis. wur.nl The development of specific ion mobility spectrometry (IMS) methods, potentially coupled with GC, could also offer rapid and selective detection. mdpi.comfrontiersin.org
Deeper Mechanistic Understanding of Biological Formation and Ecological Roles
Understanding the natural occurrence and function of this compound is a growing area of interest. This compound and its related alcohol have been identified as volatile components in various natural products. For example, this compound has been detected in extra virgin olive oil. wur.nl The formation of such compounds in plants is often linked to the metabolism of fatty acids and amino acids.
Research is increasingly focused on elucidating the specific biosynthetic pathways leading to the formation of 3-methyl-4-penten-1-ol and its acetate. This involves identifying the key enzymes and genetic machinery responsible for their production in different organisms. For instance, studies on the queen sex pheromone of the slave-making ant, Polyergus breviceps, have involved the synthesis of structurally related compounds, highlighting the role of such molecules in insect communication. researchgate.net
Applications in Materials Science Precursors or Specialty Chemicals (Non-Consumer)
The unique chemical structure of this compound, containing both an ester and a terminal double bond, makes it a potentially valuable precursor in materials science. The double bond can participate in polymerization reactions, while the ester group can be modified to introduce other functionalities.
Future research could explore its use as a monomer or co-monomer in the synthesis of specialty polymers with tailored properties. For example, its incorporation into polymer chains could influence characteristics such as thermal stability, flexibility, and adhesion. The reactivity of the related compound, 3-methyl-1-penten-4-yn-3-ol, in allylic rearrangements and hydrogenation reactions has been studied for its potential in organic synthesis and materials science.
Integration of Multi-Omics Data for Comprehensive Biological Contextualization
To gain a holistic understanding of the biological significance of this compound, researchers are turning to multi-omics approaches. explorationpub.com This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to connect the presence of this compound with specific genetic and metabolic pathways.
For instance, in food science, "volatilomics," the study of the complete set of volatile organic compounds, is being combined with metagenomics to understand how microbial communities influence the flavor and spoilage of products like cold-smoked salmon and fermented green tea. explorationpub.comifremer.frfrontiersin.org By correlating the abundance of this compound with the presence of specific microorganisms and the expression of certain genes, a more complete picture of its role in biological systems can be constructed.
Development of Predictive Models for Environmental Fate and Transport (Non-Toxicological)
As with any chemical compound, understanding the environmental fate of this compound is crucial. Research in this area focuses on developing predictive models for its transport and degradation in various environmental compartments, such as air, water, and soil.
Studies on the atmospheric fate of similar unsaturated organic compounds investigate their reactions with atmospheric oxidants like hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). conicet.gov.arcopernicus.org The kinetics and products of these reactions determine the atmospheric lifetime of the compound and its potential to contribute to the formation of secondary organic aerosols. copernicus.org Future models will likely incorporate more complex environmental parameters and leverage data from laboratory studies and field measurements to provide more accurate predictions of the environmental behavior of this compound. industrialchemicals.gov.au
Q & A
Basic: What are the established synthetic routes for 3-methyl-4-penten-1-ol acetate, and what experimental parameters influence yield?
Methodological Answer:
The synthesis of this compound typically involves allylic rearrangement or selective hydrogenation of acetylenic precursors. For example, allyl rearrangement of 3-methyl-1-penten-4-yn-3-ol can yield intermediates that are acetylated to form the target compound . Hydrogenation using Lindlar catalyst or ligand-modified palladium nanoparticles is critical for controlling stereoselectivity and avoiding over-reduction. Key parameters include:
- Catalyst loading (5–10 wt% Pd for nanoparticles)
- Solvent polarity (e.g., ethanol or THF) to stabilize intermediates
- Temperature (25–50°C for selective hydrogenation)
Basic: Which analytical techniques are most reliable for identifying and quantifying this compound in complex mixtures?
Methodological Answer:
Gas Chromatography/Mass Spectrometry (GC/MS) is the gold standard. Key markers include:
- Retention Time (RT): ~5.35 min (similar to prenyl acetate derivatives)
- Mass Spectra: Characteristic fragments at m/z 128 (molecular ion) and m/z 68 (allyl-acetate cleavage) .
For quantification, internal standards like 4-methyl-1-pentanol (if chromatographically resolved) are recommended. Principal Component Analysis (PCA) can differentiate its presence in volatile profiles, as seen in lipid oxidation studies .
Basic: How does this compound contribute to volatile organic compound (VOC) profiling in lipid research?
Methodological Answer:
This compound serves as a lipoxygenase-mediated reaction marker in lipid oxidation. In raw peanuts, its alcohol precursor (3-methyl-4-penten-1-ol) is associated with negative PCA loadings , distinguishing raw vs. roasted samples . To isolate it from matrices:
- Use headspace solid-phase microextraction (HS-SPME) with a Carboxen/PDMS fiber.
- Pair with GC-olfactometry to assess its sensory impact (e.g., green/grassy notes).
Advanced: What catalytic challenges arise in achieving stereoselective synthesis of this compound?
Methodological Answer:
The migration of vinyl carbene intermediates during ruthenium-catalyzed reactions can lead to undesired regioisomers . Mitigation strategies include:
- Ligand engineering (e.g., bulky phosphines on Pd nanoparticles to block β-hydride elimination) .
- Low-temperature kinetics (≤30°C) to favor kinetic over thermodynamic control.
Contradictions in literature selectivity data often stem from solvent-catalyst interactions or impurities in acetylenic precursors .
Advanced: How can researchers resolve contradictions in GC/MS data for this compound across different matrices?
Methodological Answer:
Discrepancies in retention indices or fragmentation patterns may arise from:
- Co-elution with isomers (e.g., 3-methyl-3-butenyl acetate) .
- Matrix-induced ionization suppression in lipid-rich samples .
Solutions include: - Multidimensional GC (GC×GC) for enhanced resolution.
- Isotope dilution assays using deuterated analogs to correct for matrix effects.
Advanced: What are the thermodynamic and kinetic stability profiles of this compound under varying storage conditions?
Methodological Answer:
Stability studies should assess:
- Hydrolysis rates in aqueous buffers (e.g., acetate buffer, pH 4–5), where ester bonds degrade with a t₁/₂ of ~72 hours at 25°C .
- Photodegradation under UV light (λ = 254 nm), which accelerates allylic oxidation.
- Storage recommendations: Anhydrous conditions at –20°C in amber vials.
Advanced: How does this compound interact with lipid bilayers or protein targets in biochemical systems?
Methodological Answer:
While direct studies are limited, analogous acetates (e.g., cholesteryl acetate) show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
